molecular formula C8H15NOS B13011680 N-(1-Methoxybut-3-en-2-yl)thietan-3-amine

N-(1-Methoxybut-3-en-2-yl)thietan-3-amine

Cat. No.: B13011680
M. Wt: 173.28 g/mol
InChI Key: YOWKRWGEZQZSMZ-UHFFFAOYSA-N
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Description

N-(1-Methoxybut-3-en-2-yl)thietan-3-amine is a chemical compound with the molecular formula C8H15NOS and a molecular weight of 173.27 g/mol . This compound is characterized by its unique structure, which includes a thietan ring and a methoxybutenyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of N-(1-Methoxybut-3-en-2-yl)thietan-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. . Industrial production methods would involve scaling up these laboratory procedures while ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

N-(1-Methoxybut-3-en-2-yl)thietan-3-amine can undergo various chemical reactions, including:

Scientific Research Applications

N-(1-Methoxybut-3-en-2-yl)thietan-3-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Methoxybut-3-en-2-yl)thietan-3-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, compounds with similar structures have been shown to interact with neurotransmitter systems, enzymes, and receptors. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

N-(1-Methoxybut-3-en-2-yl)thietan-3-amine can be compared with other thietan derivatives and methoxybutenyl compounds. Similar compounds include:

    Thietan-3-amine: Lacks the methoxybutenyl group, making it less versatile in certain reactions.

    N-(1-Methoxybut-3-en-2-yl)amine:

Properties

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

N-(1-methoxybut-3-en-2-yl)thietan-3-amine

InChI

InChI=1S/C8H15NOS/c1-3-7(4-10-2)9-8-5-11-6-8/h3,7-9H,1,4-6H2,2H3

InChI Key

YOWKRWGEZQZSMZ-UHFFFAOYSA-N

Canonical SMILES

COCC(C=C)NC1CSC1

Origin of Product

United States

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